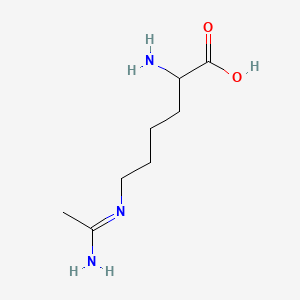

2-Amino-6-(1-aminoethylideneamino)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

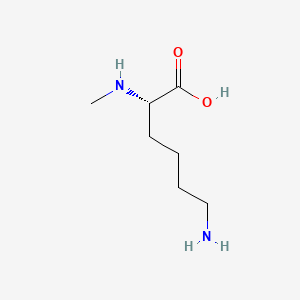

2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as 2-Amino-6-aminohexanoic acid (2AAH), is an amino acid with a unique chemical structure. It is an essential amino acid that plays an important role in the biosynthesis of proteins and other biological molecules. 2AAH has been studied extensively in the fields of biochemistry, physiology, and medicine due to its potential therapeutic applications.

Scientific Research Applications

Structural Modification of Natural Products

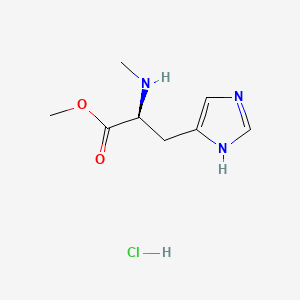

Amino acids, including “2-Amino-6-(1-aminoethylideneamino)hexanoic acid”, can be used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

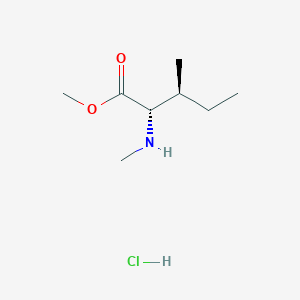

Drug Synthesis and Structural Modification

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification . For example, the study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives .

Protein Synthesis and Metabolism

Amino acids are the basic units of proteins and the primary substance supporting biological life activities. They are essential organic molecules in any organism and play very important roles in protein synthesis and metabolism .

Osmotic Pressure Stability

Amino acids, including “2-Amino-6-(1-aminoethylideneamino)hexanoic acid”, play a role in maintaining osmotic pressure stability .

Neurotransmission

Amino acids are closely related to the activities of a living body, playing very important roles in neurotransmission .

Food Industry

In addition to these functions, amino acids are also widely used in the food industry. For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .

Medical and Healthcare Industries

Amino acids are widely used in the medical and healthcare industries . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

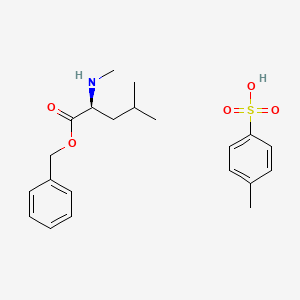

Structural Requirements of 2(S)-Amino-6-boronohexanoic Acid Derivatives

In a specific study, the structure–activity relationship (SAR) of Cα substituted 2 (S)-amino-6-boronohexanoic acid (ABH) derivatives as hARGI inhibitors was studied .

Mechanism of Action

Target of Action

2-Amino-6-(1-aminoethylideneamino)hexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is commonly found in bacteria and plants. It primarily targets proteolytic enzymes like plasmin .

Mode of Action

This compound is a derivative and analogue of the amino acid lysine . It acts as an effective inhibitor for enzymes that bind to lysine residues . This includes proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

properties

IUPAC Name |

2-amino-6-(1-aminoethylideneamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFNWIHJBLQKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861424 |

Source

|

| Record name | N~6~-Ethanimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.